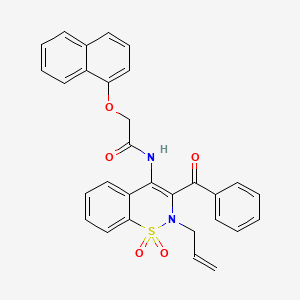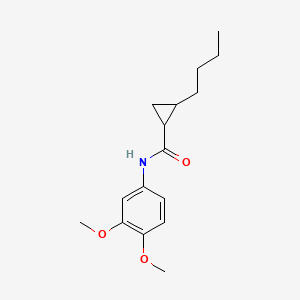![molecular formula C25H26N4O3 B10875033 6-Amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10875033.png)
6-Amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structural features, which include a pyrazole ring fused with a pyran ring, and various substituents such as amino, methoxy, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, hydrazine hydrate, and malononitrile in the presence of a catalyst. For instance, disulfonic acid imidazolium chloroaluminate has been used as a catalyst to facilitate this reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential bioactivity suggests it could be explored for pharmaceutical applications, such as drug development.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- 6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-amino-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H26N4O3/c1-4-5-19-23-22(18(13-26)24(27)32-25(23)29-28-19)17-10-11-20(21(12-17)30-3)31-14-16-8-6-15(2)7-9-16/h6-12,22H,4-5,14,27H2,1-3H3,(H,28,29) |
InChI Key |
WVLAIXDKGLRYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Furylmethyl)-2-(4-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874972.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10874974.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10874975.png)
![methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B10874980.png)
![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10874991.png)
![7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874999.png)
![2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10875003.png)
![4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate](/img/structure/B10875011.png)


![N-(2-{3-[(2-chlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B10875027.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875030.png)
![N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10875036.png)
